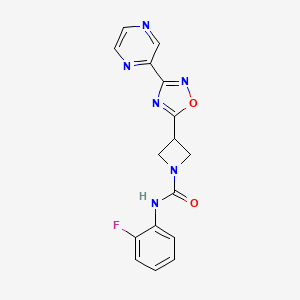

N-(2-fluorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

N-(2-fluorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a pyrazin-2-yl group and at position 5 with an azetidine ring. The azetidine’s 1-position is further functionalized with a carboxamide group linked to a 2-fluorophenyl moiety. This structure combines rigidity (azetidine), aromaticity (pyrazine and fluorophenyl), and hydrogen-bonding capacity (carboxamide), making it a promising candidate for drug discovery, particularly in targeting enzymes or receptors where such features are critical.

Properties

IUPAC Name |

N-(2-fluorophenyl)-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN6O2/c17-11-3-1-2-4-12(11)20-16(24)23-8-10(9-23)15-21-14(22-25-15)13-7-18-5-6-19-13/h1-7,10H,8-9H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTIQAVWGGZGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

- Azetidine ring : A four-membered nitrogen-containing ring.

- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.

- Pyrazine substituent : A six-membered aromatic ring containing two nitrogen atoms.

- Fluorophenyl group : A phenyl ring substituted with a fluorine atom.

This unique combination of structural elements contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyrazine and oxadiazole groups have shown activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .

- Antitumor Activity : Some related compounds have demonstrated cytotoxic effects against cancer cell lines. The incorporation of the azetidine structure may enhance interaction with biological targets involved in tumor growth .

- Neuropharmacological Effects : Compounds with similar frameworks have been investigated for their potential as neuropharmacological agents, targeting receptors associated with neurological disorders .

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

Study 1: Antitubercular Activity

A series of pyrazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular activity .

Study 2: Cytotoxicity Assessment

In a cytotoxicity study on human embryonic kidney cells (HEK-293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .

Study 3: Neuropharmacological Screening

Research on related compounds has indicated potential as selective dopamine receptor antagonists, which could be beneficial in treating conditions like schizophrenia .

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

| Compound | Biological Activity | IC50 (μM) | Cell Line Tested |

|---|---|---|---|

| Compound A | Antitubercular | 1.35 | M. tuberculosis |

| Compound B | Antitumor | 4.00 | Cancer Cell Lines |

| Compound C | Neuropharmacological | - | HEK-293 |

Scientific Research Applications

Molecular Formula

- Molecular Formula: C18H16F N5O2

- Molecular Weight: 353.36 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles, including those related to this compound, exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . The specific application of N-(2-fluorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide in cancer therapy is supported by its structural similarity to known anticancer agents.

Antimicrobial Properties

The pyrazine and oxadiazole components of the compound are known for their antimicrobial activities. Research has demonstrated that compounds with these moieties can effectively inhibit the growth of various bacteria and fungi . The potential of this compound as an antimicrobial agent is an area of active investigation.

Anti-inflammatory Effects

Compounds containing azetidine and oxadiazole groups have also been studied for their anti-inflammatory properties. In vitro assays have shown that such compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process . This suggests a potential application for this compound in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer efficacy of various oxadiazole derivatives in human cancer cell lines. Among these, a derivative similar to this compound showed significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

In another investigation, compounds with pyrazine and oxadiazole structures demonstrated potent antibacterial activity against resistant strains of Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Comparison with Similar Compounds

N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide ()

- Key Differences :

- Implications: The pyrazine substituent in the target compound may enhance π-π stacking with aromatic residues in target proteins compared to the methoxyphenyl group.

CB2-Selective N-Aryl-Oxadiazolyl-Propionamides ()

- Examples: 6a: 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethylcarbazol-3-yl)propanamide. 6b: 3-(3-(6-Fluoropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-propanamide.

- Key Differences :

- Oxadiazole Substituents : Nitrophenyl, pyridinyl, or bromophenyl vs. pyrazinyl.

- Carboxamide Linkage : Propionamide chain linked to carbazole vs. azetidine-carboxamide linked to fluorophenyl.

- Implications :

Analogues with Different Backbone Linkages

Antimicrobial 1,2,4-Oxadiazoles ()

- Examples: 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole. 4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline.

- Key Differences: Backbone: Aniline or phenoxy groups vs. azetidine-carboxamide. Substituents: Bulky phenoxyphenyl vs. compact pyrazine.

- Implications: The target compound’s azetidine-carboxamide may enhance bioavailability over bulkier analogues due to reduced steric hindrance. Pyrazine’s polarity could improve aqueous solubility compared to lipophilic phenoxyphenyl groups .

Physicochemical and Pharmacokinetic Trends

- Key Observations: Rigidity: The azetidine ring in the target compound likely enhances binding specificity compared to flexible backbones in propanamide or propionamide analogues. Solubility: Pyrazine’s nitrogen atoms may improve water solubility over methoxyphenyl or phenoxyphenyl groups.

Q & A

Basic: What are the established synthetic routes for N-(2-fluorophenyl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide?

The synthesis typically involves multi-step reactions:

- Oxadiazole ring formation : Cyclization of acyl hydrazides with nitriles under acidic conditions (e.g., POCl₃) is common for 1,2,4-oxadiazoles. For example, describes POCl₃-mediated cyclization for thiadiazole derivatives, adaptable to oxadiazoles .

- Azetidine functionalization : Coupling reactions (e.g., carboxamide formation) between azetidine intermediates and fluorophenyl groups can be achieved using activating agents like EDC/HOBt. highlights similar coupling steps using K₂CO₃ in DMF for thiol-alkylation .

- Pyrazine incorporation : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may introduce pyrazinyl groups, as seen in for pyridine derivatives .

Key considerations : Optimize reaction temperatures (e.g., 90°C for cyclization ) and stoichiometric ratios (1.1–1.2 equivalents of reagents) to minimize side products.

Basic: How is the structural integrity of this compound confirmed in academic research?

A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR to verify fluorophenyl, pyrazine, and azetidine proton environments. For example, azetidine protons typically appear as multiplets at δ 3.5–4.5 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.

- X-ray crystallography : Use SHELX ( ) for single-crystal refinement. SHELXL is robust for resolving small-molecule structures, even with twinned data .

Data example : A related oxadiazole derivative in shows InChI key validation for stereochemical confirmation .

Advanced: How to design experiments to evaluate its bioactivity and mechanism of action?

- Target identification : Use computational tools (e.g., molecular docking in ) to predict binding affinity against enzymes like kinases or GPCRs .

- In vitro assays :

- Enzyme inhibition assays (IC₅₀ determination) with fluorogenic substrates.

- Cell viability assays (MTT/CellTiter-Glo) using cancer or bacterial lines.

- SAR studies : Synthesize analogs with modified pyrazine (e.g., pyridine in ) or fluorophenyl groups to correlate structural changes with activity .

Pitfalls : Account for solubility issues (use DMSO/PBS mixtures) and validate target engagement via Western blotting or SPR.

Advanced: What computational strategies are recommended for molecular docking studies?

- Protein preparation : Use AutoDock Tools to protonate and optimize receptor structures (e.g., PDB entries).

- Ligand parameterization : Assign Gasteiger charges and optimize geometries with Gaussian09 (B3LYP/6-31G*).

- Docking protocols :

- Perform rigid docking (AutoDock Vina) for rapid screening.

- Refine with flexible docking (Glide) to account for side-chain mobility.

Validation : Compare docking scores with known inhibitors (e.g., pyrazoline derivatives in ) and validate via MD simulations .

Advanced: How to resolve contradictions in crystallographic data during refinement?

- Data collection : Ensure high-resolution (<1.2 Å) and completeness (>95%). Use SHELXD ( ) for initial phase solutions .

- Refinement steps :

- Apply anisotropic displacement parameters for non-H atoms.

- Use SHELXL’s TWIN/BASF commands for twinned data (common with azetidine rings).

- Validate with R-factor convergence (<0.05) and CheckCIF/PLATON alerts.

Case study : notes SHELXL’s efficacy in refining high-resolution macromolecular data, adaptable to small molecules .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

- Core modifications :

- Functional group swaps : Substitute the carboxamide with sulfonamide () or thiourea ( ) .

- Data analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural descriptors (logP, polar surface area) with bioactivity.

Example : demonstrates SAR for triazolothiadiazine salts, emphasizing substituent effects on solubility .

Advanced: How to assess its stability under physiological conditions?

- Forced degradation studies :

- Acidic/basic hydrolysis (0.1M HCl/NaOH, 37°C).

- Oxidative stress (3% H₂O₂).

- Photostability (ICH Q1B guidelines).

- Analytical monitoring : Use HPLC-MS to track degradation products (e.g., azetidine ring opening or oxadiazole hydrolysis).

- Kinetic analysis : Calculate half-life (t₁/₂) under simulated gastric/intestinal fluids ( ’s DMF/water mixtures as a model) .

Advanced: What parameters are critical in computational modeling of its pharmacokinetics?

- ADMET prediction :

- Absorption : Caco-2 permeability (Predicted using SwissADME).

- Metabolism : CYP450 inhibition (Use Schrödinger’s QikProp).

- Toxicity : Ames test predictions (ADMETlab 2.0).

- Solubility/logP : Optimize via substituent polarity (e.g., pyrazine’s N atoms in enhance solubility) .

- Blood-brain barrier (BBB) penetration : Predict via molecular weight (<450 Da) and PSA (<90 Ų).

Validation : Cross-check with in vivo PK studies in rodent models (dose: 10 mg/kg, IV/PO routes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.